molecular formula C19H23NOS B4193407 N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide

N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide

Cat. No. B4193407
M. Wt: 313.5 g/mol
InChI Key: BQBGPXYGZLYFPM-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide, and the use of MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide involves its conversion into a toxic metabolite called MPP+, which is then taken up by dopamine-producing neurons in the brain. Once inside the neuron, MPP+ interferes with the normal functioning of the mitochondria, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide are well-documented in the scientific literature. Specifically, N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia (slowness of movement). These symptoms are thought to be caused by a loss of dopamine-producing neurons in the brain, which are responsible for regulating motor function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This allows researchers to study the specific mechanisms underlying Parkinson's disease without affecting other areas of the brain. However, there are also several limitations to using N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide, including its toxicity and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.

Future Directions

There are many potential future directions for research involving N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide and Parkinson's disease. One area of interest is the development of new treatments that can target the specific mechanisms underlying the disease, such as oxidative stress and mitochondrial dysfunction. Additionally, researchers are also exploring the use of N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide in combination with other compounds to better model the complex nature of Parkinson's disease in humans.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. Specifically, N-(1-methyl-3-phenylpropyl)-3-(phenylthio)propanamide is able to selectively destroy dopamine-producing neurons in the brain, leading to a loss of motor function and other symptoms similar to those seen in Parkinson's disease patients.

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)14-15-22-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBGPXYGZLYFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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